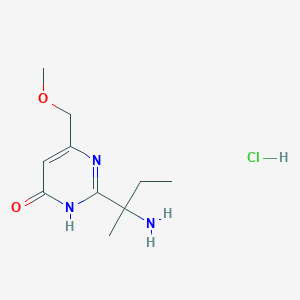
2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride
Overview
Description
2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride, also known as AM-6-MMP, is a small organic molecule that has been used in a variety of scientific research applications. It is a white, crystalline solid, and is soluble in water and many organic solvents. It has a molecular weight of 229.7 g/mol and a melting point of 145-150°C. AM-6-MMP has been studied for its ability to act as a chemical tool for investigating the mechanisms of action of various compounds, as well as its potential therapeutic applications.
Scientific Research Applications
Chemical Reactivity and Biological Evaluation
A study by Farouk, Ibrahim, and El-Gohary (2021) explored the chemical reactivity of a related dihydropyrimidine compound. This compound, used as a building block, led to the construction of various nitrogen heterocyclic compounds like pyrazoles and pyrimidines, which were then evaluated for their biological activities (Farouk, Ibrahim, & El-Gohary, 2021).
Electronic Structures and Hydrogen-Bonded Assembly
Yépes et al. (2012) conducted a study on a similar 2-amino-6-methoxy-4-(4-methylanilino)-5-nitrosopyrimidine compound, focusing on its polarized electronic structures and hydrogen-bonded supramolecular assembly. This study sheds light on the molecular interactions and structures of such compounds (Yépes, Palma, Marchal, Cobo, & Glidewell, 2012).
Synthesis and Biological Activity Studies
Saraç et al. (2007) investigated derivatives of 3,4-dihydropyrimidin-2(1H)-one for their calcium channel blocker activities. This research is relevant as it shows the potential of such compounds in influencing biological processes (Saraç, Çiftçi, Zorkun, Tunç, & Erol, 2007).
Enantioselective Synthesis in Amino Acids
Juaristi and Escalante (1993) explored the enantioselective synthesis of β-amino acids using a perhydropyrimidin-4-one derivative. This study is significant for understanding the application of such compounds in synthesizing specific types of amino acids (Juaristi & Escalante, 1993).
Molecular Docking and Synthesis Studies
A study by Holam, Santhoshkumar, and Killedar (2022) involved the synthesis of substituted dihydropyrimidine derivatives and their molecular docking studies, highlighting their potential interaction with proteins like CDK4, which is relevant in understanding their biological activity (Holam, Santhoshkumar, & Killedar, 2022).
Design and Antiproliferative Activity
Huang et al. (2020) synthesized and analyzed a compound with a similar pyrimidine structure for its antiproliferative activity against various cancer cell lines. This study is crucial in understanding the potential cancer treatment applications of such compounds (Huang, Zhao, Gao, Jin, Wang, Yu, Ji, & Lu, 2020).
In Vitro Pharmacological Screening
Dey et al. (2022) conducted in vitro pharmacological screening of 3,4-Dihydropyrimidin-2-one derivatives, evaluating their antimicrobial and antioxidant properties. This research is significant for understanding the pharmacological applications of these compounds (Dey, Alam, Kemisetti, Yakin, & Islam, 2022).
properties
IUPAC Name |
2-(2-aminobutan-2-yl)-4-(methoxymethyl)-1H-pyrimidin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.ClH/c1-4-10(2,11)9-12-7(6-15-3)5-8(14)13-9;/h5H,4,6,11H2,1-3H3,(H,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJCMUAKCLVNOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=NC(=CC(=O)N1)COC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride | |
CAS RN |
1354950-22-3 | |
| Record name | 4(3H)-Pyrimidinone, 2-(1-amino-1-methylpropyl)-6-(methoxymethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354950-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384427.png)

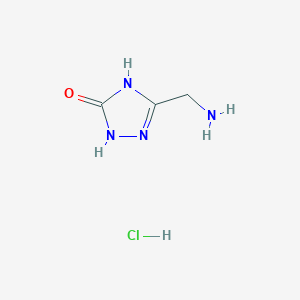
![2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384432.png)
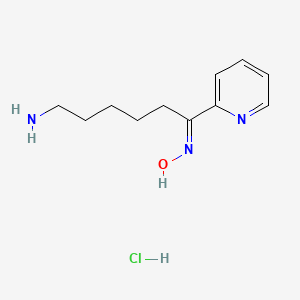
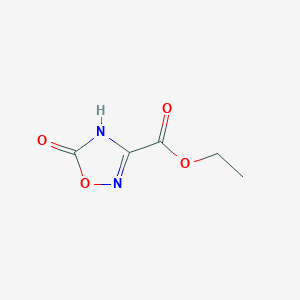
![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-isopropylpyrimidin-4(3H)-one](/img/structure/B1384436.png)
![2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol](/img/structure/B1384439.png)
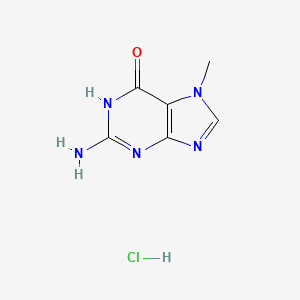
![3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1384441.png)
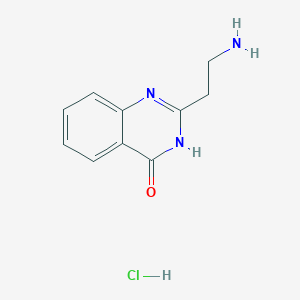
![7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one](/img/structure/B1384445.png)